2,6-Dimethoxy-5-nitropyridin-3-amine
Overview
Description
“2,6-Dimethoxy-5-nitropyridin-3-amine” is a chemical compound with the molecular formula C7H9N3O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of nitropyridine derivatives, which could include “2,6-Dimethoxy-5-nitropyridin-3-amine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine .Molecular Structure Analysis
The molecular weight of “2,6-Dimethoxy-5-nitropyridin-3-amine” is 199.16 . The molecular structure of this compound is not directly available from the search results.Chemical Reactions Analysis
The reaction of 2-amino-5-nitropyridine with excess hydrazine hydrate on heating at 110–120°C was accompanied by evolution of ammonia, and the product was 3-aminopyridine . This suggests that the reduction of the nitro group in molecules with hydrazine hydrate is accompanied by elimination of the amino group from the 2-position .Scientific Research Applications
Hydrogen Bonding and Molecular Structure Hydrogen bonding plays a crucial role in defining the structural characteristics and stability of nitropyridine analogs. Studies have demonstrated that molecules like 2-amino-4,6-dimethoxy-5-nitropyrimidine and its isomeric forms exhibit unique hydrogen-bonded sheets and pi-stacked hydrogen-bonded sheets, contributing to their three-dimensional structures. These structural insights are essential for understanding the material's physical properties and potential applications in designing molecular frameworks with specific functionalities (Glidewell, Low, Melguizo, & Quesada, 2003).
Synthetic Methodologies Advancements in synthetic chemistry have enabled the efficient preparation of nitropyridine compounds, including the selective vicarious nucleophilic amination of 3-nitropyridines. This method provides a versatile approach for introducing amino groups into the nitropyridine core, essential for creating diverse biologically active molecules and intermediates for further chemical transformations (Bakke, Svensen, & Trevisan, 2001).
Biological and Medicinal Chemistry Nitropyridines serve as key intermediates in the synthesis of compounds with significant biological activities. For example, the development of antineoplastic agents involves the use of nitropyridine derivatives as precursors for synthesizing compounds that inhibit cancer cell growth by targeting specific cellular mechanisms. These findings highlight the potential of nitropyridine derivatives in the discovery and development of new therapeutic agents (Pettit, Anderson, Herald, Jung, Lee, Hamel, & Pettit, 2003).
Chemical Reactivity and Transformations The reactivity of nitropyridines in 1,3-dipolar cycloaddition reactions offers a pathway to synthesize a variety of heterocyclic compounds. These reactions facilitate the construction of complex molecular architectures, underscoring the versatility of nitropyridines in organic synthesis (Holt & Fiksdahl, 2007).
Safety And Hazards
The safety data sheet for “2,6-Dimethoxy-5-nitropyridin-3-amine” suggests that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,6-dimethoxy-5-nitropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-13-6-4(8)3-5(10(11)12)7(9-6)14-2/h3H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSMQSUIHTZHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695841 | |
Record name | 2,6-Dimethoxy-5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-5-nitropyridin-3-amine | |
CAS RN |
96859-47-1 | |
Record name | 2,6-Dimethoxy-5-nitropyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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